molecular formula C14H14ClN B033526 3-chloro-N-(1-phenylethyl)aniline CAS No. 109240-37-1

3-chloro-N-(1-phenylethyl)aniline

Cat. No.: B033526
CAS No.: 109240-37-1
M. Wt: 231.72 g/mol
InChI Key: GAORUNDHDPHKLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metazosin involves the formation of an amide intermediate. Initially, piperazine reacts with 2-methoxypropionyl chloride to form the amide . This intermediate is then reacted with a substituted quinazoline to produce metazosin .

Industrial Production Methods

Industrial production of metazosin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Metazosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazoline N-oxides, while reduction can yield various reduced derivatives of the quinazoline ring .

Scientific Research Applications

Metazosin has a range of scientific research applications, including:

Mechanism of Action

Metazosin exerts its effects by antagonizing alpha-1 adrenergic receptors. By blocking these receptors, metazosin prevents the binding of adrenaline and noradrenaline, leading to the relaxation of smooth muscles in blood vessels and the prostate. This results in vasodilation and a subsequent decrease in blood pressure, as well as improved urinary flow in patients with BPH .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-N-(1-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAORUNDHDPHKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

m-Chloro-N-(α-methyl benzylidene) aniline (XIX) (24 g) prepared by the procedure described in example XXVIIA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent. m-Chloro-N-(α-methyl benzyl) aniline (XX) was obtained by fractional distillation. XX had a boiling point of 133° C. at 0.15 millimeter.
Name
m-Chloro-N-(α-methyl benzylidene) aniline
Quantity
24 g
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reactant
Reaction Step One
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